molecular formula C11H20N2O2 B064455 tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate CAS No. 171906-65-3

tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate

Cat. No.: B064455
CAS No.: 171906-65-3
M. Wt: 212.29 g/mol
InChI Key: WATXNHHBICSVMQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects . The pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

  • tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylmethylcarbamate
  • rac-tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate

Uniqueness: tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it valuable in research and development .

Biological Activity

Introduction

Tert-butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (CAS Number: 171906-65-3) is a bicyclic compound with potential biological activity. Its molecular formula is C11H20N2O2, and it has garnered interest in medicinal chemistry due to its structural features that may confer unique pharmacological properties.

Chemical Structure and Properties

  • Molecular Weight: 212.29 g/mol
  • Molecular Formula: C11H20N2O2
  • Purity: Typically ≥ 97%
  • CAS Number: 171906-65-3

The compound features a bicyclic structure that includes a nitrogen atom within the ring, which may influence its interaction with biological targets.

Biological Activity

Research into the biological activity of this compound primarily focuses on its potential as an antiprotozoal agent and its effects on various biological systems.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that related compounds exhibit varying degrees of cytotoxic effects in vitro, particularly against cancer cell lines . The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation due to its structural similarities to known bioactive compounds.

Case Study 1: Antimalarial Activity

In a comparative study, several bicyclic compounds were synthesized and tested for their antimalarial properties against Plasmodium berghei in mouse models. One compound demonstrated significant in vivo activity, prompting further exploration into the SAR of these bicyclic structures . Although not directly involving this compound, these findings underscore the potential for similar compounds to exhibit antimalarial effects.

Case Study 2: Structure-Activity Relationship Analysis

Research focusing on various azabicyclic compounds has revealed that modifications at specific positions can substantially alter biological activity. A systematic SAR analysis indicated that substituents on the nitrogen atom and adjacent carbon atoms could enhance binding affinity to protozoan targets . This insight could guide future modifications of this compound for improved therapeutic efficacy.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismReference
This compoundPotential AntimalarialPlasmodium falciparum
Related Bicyclic CompoundsCytotoxicityVarious Cancer Cell Lines
Bicyclic Analog AAntiprotozoalTrypanosoma brucei

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXNHHBICSVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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